5-deoxy-L-ribose chemical structure and properties
5-deoxy-L-ribose chemical structure and properties
An In-depth Technical Guide to 5-deoxy-L-ribose
Introduction
5-deoxy-L-ribose is a monosaccharide, a deoxy sugar that is structurally related to L-ribose but lacks the hydroxyl group at the 5-position.[1] This modification imparts unique chemical properties that make it a valuable building block in synthetic organic chemistry and drug discovery.[][3] Its applications include the synthesis of specific medications for genetic disorders and cancer, as it plays a role in nucleic acid synthesis and various metabolic pathways.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
5-deoxy-L-ribose is the L-stereoisomer of 5-deoxy-D-ribose. The "deoxy" designation indicates the removal of a hydroxyl group, in this case from the C5 carbon of the parent sugar, L-ribose.
| Identifier | Value |
| IUPAC Name | (2S,3S,4S)-2,3,4-trihydroxypentanal[1][4] |
| Molecular Formula | C₅H₁₀O₄[1][] |
| CAS Number | 18555-65-2[1][5] |
| Canonical SMILES | C--INVALID-LINK--O)O">C@@HO[4] |
| InChI | InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1[1][] |
| InChIKey | WDRISBUVHBMJEF-LMVFSUKVSA-N[1][] |
Physicochemical Properties
The physical and chemical properties of 5-deoxy-L-ribose are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| Molecular Weight | 134.13 g/mol [1][] |
| Exact Mass | 134.05790880 Da[1] |
| Appearance | White solid[6][7] |
| Solubility | Soluble in water (435 g/L at 25 °C, predicted)[4] |
| pKa | 12.63 ± 0.20 (Predicted)[4] |
| XLogP3 | -1.3[1] |
| Topological Polar Surface Area | 77.8 Ų[1] |
Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation and purity confirmation of 5-deoxy-L-ribose. While a comprehensive, peer-reviewed public dataset for the L-isomer is limited, data from its enantiomer (5-deoxy-D-ribose) and the closely related 2-deoxy-D-ribose provide valuable reference points.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution. In aqueous solutions, 5-deoxy-L-ribose exists as a complex equilibrium mixture of α- and β-furanose and pyranose anomers, which complicates the spectra.[8]
-
¹H NMR: The proton NMR spectrum would show multiple signals for each proton due to the anomeric mixture. The absence of the 5-CH₂OH group and the presence of a methyl group (CH₃) at the C5 position is a key distinguishing feature. This methyl group would appear as a doublet significantly upfield.
-
¹³C NMR: The carbon spectrum would confirm the five carbon atoms. The C5 signal would be shifted significantly upfield into the typical methyl carbon region (approximately 15-25 ppm) compared to ribose.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-deoxy-L-ribose, a molecular ion peak [M]⁺ at m/z 134 would be expected under electron ionization (EI) or electrospray ionization (ESI).[8] Fragmentation patterns would likely involve the characteristic loss of water (H₂O) and formaldehyde (CH₂O) units.[8]
Synthesis and Experimental Protocols
The synthesis of deoxy sugars often involves selective protection and deoxygenation steps starting from a more common carbohydrate.
General Synthesis Strategy
A common approach for synthesizing 5-deoxy-L-ribose or its derivatives involves a multi-step process starting from a readily available sugar like D-ribose or L-arabinose.[9][10] The overall strategy can be summarized in the following key stages.
Example Protocol: Deoxygenation via Tosylation
This protocol is a generalized methodology based on common synthetic routes for deoxy sugars.[9]
-
Protection: The hydroxyl groups at C2 and C3 of a suitable L-ribose derivative are protected, often as an isopropylidene acetal, to prevent side reactions.[9]
-
Tosylation: The primary hydroxyl group at C5 is selectively activated by converting it to a good leaving group, typically a tosylate, by reacting the protected sugar with tosyl chloride (TsCl) in pyridine.
-
Reduction: The tosylated compound is then treated with a reducing agent, such as sodium borohydride (NaBH₄) in a solvent like dimethyl sulfoxide (DMSO).[9] The reaction mixture is heated to facilitate the reductive removal of the tosyl group, replacing it with a hydrogen atom.
-
Deprotection: Finally, the protecting groups (e.g., the isopropylidene acetal) are removed under acidic conditions to yield the final 5-deoxy-L-ribose product.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
Characterization Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of 5-deoxy-L-ribose is as follows:[8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), which is common for carbohydrates.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe individual carbon signals.
-
Data Analysis: Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integrals to confirm the structure and assess purity.
Biological Role and Applications
While the D-isomer of deoxyribose is a fundamental component of DNA, 5-deoxy-L-ribose and its related D-isomer are also of significant biological and pharmaceutical interest.[7][11]
Role in Drug Development
5-deoxyribose derivatives are crucial intermediates in the synthesis of various nucleoside analogs with potential therapeutic activities.[12] The absence of the 5'-hydroxyl group can increase the metabolic stability of these analogs, making them attractive candidates for antiviral and anticancer drugs.[12] For example, the D-isomer is a key chiral building block for the anticancer prodrug capecitabine.[8]
Metabolic Pathways
In some organisms, 5-deoxyribose is a byproduct of enzymes known as radical S-adenosylmethionine (SAM) enzymes.[13] Because it can be toxic at higher concentrations, organisms have developed specific salvage pathways to metabolize it.[13] A common pathway involves the conversion of 5-deoxyribose into central metabolic intermediates.[13]
This pathway prevents the accumulation of potentially toxic 5-deoxyribose and recycles its carbon skeleton into central metabolism. Genetic studies in organisms like Bacillus thuringiensis have shown that deletion of the genes for the enzymes in this pathway leads to growth inhibition when 5-deoxyribose is present, confirming its role in detoxification.[13]
References
- 1. 5-Deoxy-L-ribose | C5H10O4 | CID 18646774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. Page loading... [guidechem.com]
- 5. 5-Deoxy-L-ribose | 18555-65-2 [chemicalbook.com]
- 6. L-Deoxyribose - Wikipedia [en.wikipedia.org]
- 7. Deoxyribose - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 11. 5-deoxy-D-ribose | C5H10O4 | CID 45489773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]
